molecular formula C28H24O10 B1172351 ACID YELLOW 16 CAS No. 1324-96-5

ACID YELLOW 16

Cat. No.: B1172351
CAS No.: 1324-96-5
InChI Key:
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Description

Acid Yellow 16: is a synthetic azo dye widely used in various industries, particularly in textiles, paper, and leather. It is known for its vibrant yellow color and excellent dyeing properties. The compound is also referred to by its chemical name, Disodium 4,4’-[2,2’-azobis(4,1-phenyleneimino)]bis(benzenesulfonate) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Yellow 16 is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as phenols or amines, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions: Acid Yellow 16 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo bond can be reduced to form aromatic amines.

    Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate groups.

Major Products:

    Oxidation: Products may include sulfonated aromatic compounds.

    Reduction: Aromatic amines are typically formed.

    Substitution: Various substituted aromatic compounds can be produced.

Scientific Research Applications

Acid Yellow 16 has a wide range of applications in scientific research:

    Chemistry: It is used as a pH indicator and in various analytical techniques.

    Biology: The dye is employed in staining biological tissues and cells for microscopic examination.

    Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.

    Industry: It is extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.

Mechanism of Action

The mechanism of action of Acid Yellow 16 involves its interaction with various molecular targets. The dye binds to specific sites on proteins, nucleic acids, and other biomolecules, altering their optical properties. This interaction is primarily driven by electrostatic and hydrophobic forces. The pathways involved include the formation of dye-biomolecule complexes, leading to changes in color and fluorescence.

Comparison with Similar Compounds

    Acid Yellow 17: Similar in structure and used in similar applications.

    Acid Yellow 36: Another azo dye with comparable properties.

    Acid Yellow 23: Known for its use in food coloring and other applications.

Uniqueness: Acid Yellow 16 is unique due to its specific molecular structure, which imparts distinct dyeing properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.

Properties

CAS No.

1324-96-5

Molecular Formula

C28H24O10

Molecular Weight

0

Origin of Product

United States

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